

Spectroscopic Profile of 2,3,4-Trimethoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4-Trimethoxyphenylboronic acid

Cat. No.: B052638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2,3,4-Trimethoxyphenylboronic acid** (CAS No. 118062-05-8; Molecular Formula: C₉H₁₃BO₅). Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of arylboronic acids.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,3,4-Trimethoxyphenylboronic acid**. These values are estimations derived from spectral data of analogous compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3 - 7.5	d	1H	Ar-H
~6.8 - 7.0	d	1H	Ar-H
~4.0 - 4.2	s (broad)	2H	B(OH) ₂
~3.9	s	3H	OCH ₃
~3.85	s	3H	OCH ₃
~3.8	s	3H	OCH ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~150 - 155	Ar-C-O
~145 - 150	Ar-C-O
~140 - 145	Ar-C-O
~120 - 125	Ar-C-B
~110 - 115	Ar-C-H
~105 - 110	Ar-C-H
~60 - 62	OCH ₃
~55 - 57	OCH ₃
~55 - 57	OCH ₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad, Strong	O-H stretch (B(OH) ₂)
3100 - 3000	Medium	C-H stretch (Aromatic)
2980 - 2850	Medium	C-H stretch (Aliphatic, OCH ₃)
1600 - 1580	Medium-Strong	C=C stretch (Aromatic)
1480 - 1420	Medium-Strong	C=C stretch (Aromatic)
1380 - 1320	Strong	B-O stretch
1280 - 1240	Strong	C-O stretch (Aryl ether)
1100 - 1000	Strong	C-O stretch (Aryl ether)
~700	Strong	B-O-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
212.08	[M] ⁺ (Molecular Ion)
194.07	[M - H ₂ O] ⁺
179.05	[M - H ₂ O - CH ₃] ⁺
166.06	[M - H ₂ O - CO] ⁺ or [M - B(OH) ₂] ⁺

Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These represent general methodologies for the characterization of arylboronic acids.

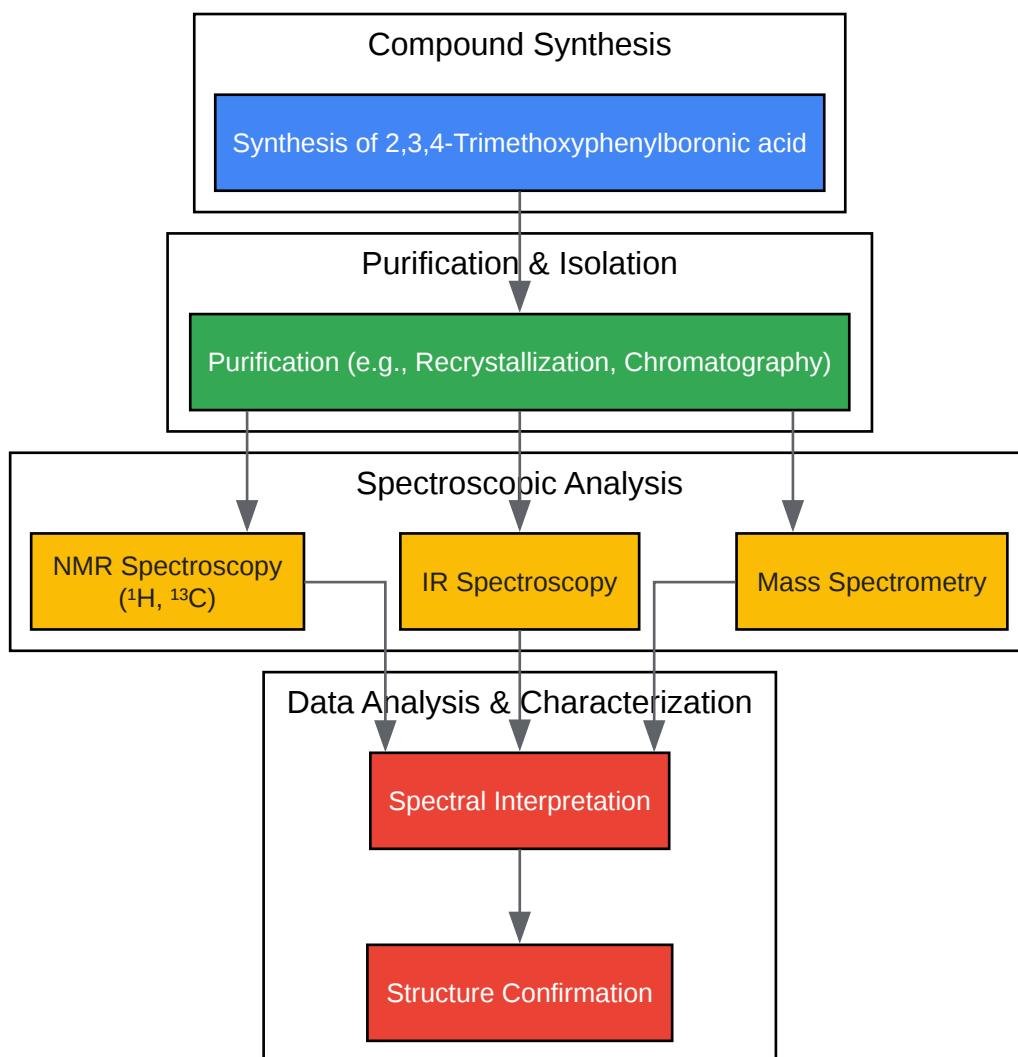
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3,4-Trimethoxyphenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Tetramethylsilane (TMS) is added as an internal standard.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy


- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or introduce it directly for EI-MS.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (ESI or EI) is used.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,3,4-Trimethoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4-Trimethoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052638#spectroscopic-data-nmr-ir-ms-of-2-3-4-trimethoxyphenylboronic-acid\]](https://www.benchchem.com/product/b052638#spectroscopic-data-nmr-ir-ms-of-2-3-4-trimethoxyphenylboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com